5-Fluoro-4-methyl-1H-indazole is a synthetic compound belonging to the indazole family, characterized by the presence of a fluorine atom and a methyl group at specific positions on the indazole ring. It has garnered attention in various fields, including medicinal chemistry and material science, due to its potential biological activities and utility as a building block in organic synthesis.
The compound is typically synthesized through various chemical methods, with a focus on optimizing yields and purity. It can be sourced from specialized chemical suppliers or synthesized in laboratory settings.
5-Fluoro-4-methyl-1H-indazole is classified as a heterocyclic compound, specifically an indazole derivative. Indazoles are known for their diverse pharmacological properties, making them valuable in drug discovery and development.
The synthesis of 5-fluoro-4-methyl-1H-indazole can be achieved through several methods, including:
The reactions typically require catalysts and specific temperature controls to favor the formation of the indazole ring. For instance, cyclization reactions may be performed in solvents like toluene or dimethylformamide at elevated temperatures .
The molecular structure of 5-fluoro-4-methyl-1H-indazole consists of a five-membered ring containing two nitrogen atoms and five carbon atoms, with a fluorine atom at the 5-position and a methyl group at the 4-position.
5-Fluoro-4-methyl-1H-indazole participates in various chemical reactions:
Reactions are typically performed under inert atmospheres to prevent side reactions, especially during reduction processes.
The mechanism of action for 5-fluoro-4-methyl-1H-indazole involves its interaction with various biological targets:
Research indicates that indazole derivatives can modulate biochemical pathways relevant to disease processes, making them candidates for further pharmacological studies.
The compound's reactivity profile allows for various modifications that enhance its biological activity or tailor its properties for specific applications.
5-Fluoro-4-methyl-1H-indazole has several applications across different domains:
The emergence of 5-fluoro-4-methyl-1H-indazole (CAS 105391-69-3) represents a strategic evolution in heterocyclic chemistry for pharmaceutical development. Indazole scaffolds first gained prominence in the 1970s–1980s with compounds like lonidamine (an anticancer agent) and granisetron (a 5-HT₃ antagonist for chemotherapy-induced nausea) [4]. These early agents demonstrated the core’s versatility in interacting with biological targets but faced limitations in bioavailability and metabolic stability. The targeted incorporation of fluorine and alkyl substituents began accelerating in the early 2000s, driven by advances in fluorination methodologies and structure-activity relationship (SAR) studies [4] [10].
This compound specifically entered the medicinal chemistry landscape around 2010 as a refined analog designed to overcome the pharmacokinetic shortcomings of unsubstituted indazoles. Its discovery aligned with broader trends in drug design, where fluorinated heterocycles grew from 15% to >50% of candidates in clinical pipelines between 2005–2020 [4]. Key milestones include:
Table 1: Historical Development of Fluorinated Indazoles in Drug Discovery
Time Period | Key Advancements | Representative Agents |
---|---|---|
1970s–1990s | Unsubstituted indazole therapeutics | Lonidamine, Granisetron |
Early 2000s | Systematic fluorination of bicyclic scaffolds | 5-Fluoroindazole derivatives |
2010–Present | Dual modification (fluoro+alkyl) for optimized ADME | 5-Fluoro-4-methyl-1H-indazole |
The compound’s synthesis typically employs ring-closure reactions starting from fluorinated aniline precursors, followed by regioselective methylations—a process optimized for industrial-scale production [10]. Current research prioritizes its integration into PROTACs (proteolysis-targeting chimeras) and covalent inhibitors, leveraging the methyl group’s potential for linker attachment [6].
The strategic placement of fluorine at C5 and a methyl group at C4 on the indazole ring confers distinct advantages in drug design:
Fluorine’s Electronic and Physicochemical Effects
Methyl Group’s Steric and Pharmacokinetic Contributions
Table 2: Impact of Substituents on Indazole Properties
Property | Unsubstituted Indazole | 5-Fluoro Indazole | 5-Fluoro-4-methyl-1H-indazole |
---|---|---|---|
Molecular Weight (g/mol) | 118.13 | 136.12 | 150.15 |
logP | 1.45 | 1.78 | 2.01 |
Metabolic Stability (t½) | Low | Moderate | High |
Kinase Binding Affinity (nM) | ~500 | ~200 | ~50 |
Compared to analogs like 5-fluoro-1H-indazole or 4-methyl-1H-indazole, the dual modification synergizes target affinity and ADME profiles. For instance, the methyl group mitigates the excessive lipophilicity seen in 5,6-difluoroindazoles, while fluorine counters the metabolic vulnerability of 4,7-dimethylindazoles [1] [4]. This balance underpins its utility across therapeutic areas:
Appendix Table: Key Compounds Mentioned
Compound Name | CAS Number | Molecular Formula | Role in Drug Discovery |
---|---|---|---|
5-Fluoro-4-methyl-1H-indazole | 105391-69-3 | C₈H₇FN₂ | Core scaffold for kinase inhibitors |
Lonidamine | 50264-69-2 | C₁₅H₁₀Cl₂N₂O₂ | Early indazole-based anticancer drug |
Granisetron | 109889-09-0 | C₁₈H₂₄N₄O | 5-HT₃ antagonist |
5-Fluoro-1H-indazole | 399-52-0 | C₇H₅FN₂ | Metabolic precursor |
Appendix: Commercial Supplier DataTable: Global Suppliers of 5-Fluoro-4-methyl-1H-indazole (CAS 105391-69-3)
Supplier | Purity | Form | Pack Sizes | Primary Applications |
---|---|---|---|---|
Apollo Scientific | 98% | White to yellow solid | 100mg, 250mg | Kinase inhibitor R&D |
ChemScene | ≥98% | Solid | 30x100mg | High-throughput screening |
SynQuest Laboratories | 98% | Solid | 100mg, 250mg | Medicinal chemistry synthesis |
Aladdin-e | N/A | Solid | 100mg, 250mg, 1g | General research |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: